
N-(4-acetylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(4-acetylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide involves intricate reactions that yield compounds with potential pharmacological applications. For instance, the synthesis of related compounds like N-glycosyl-thiophene-2-carboxamides has been demonstrated, showcasing methods for attaching sugar moieties to thiophene derivatives to influence their biological activity (Rawe et al., 2006). Additionally, synthesis techniques involving the Knoevenagel reaction, Michael reaction, and intramolecular condensation have been applied to create related compounds, highlighting the versatility and complexity of synthetic approaches (Dyachenko & Karpov, 2013).
Molecular Structure Analysis
The molecular structure of compounds akin to N-(4-acetylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is characterized by X-ray diffraction studies, which reveal the conformation, bonding patterns, and intramolecular interactions. For example, the crystal structure of related compounds like N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide provides insight into how these molecules crystallize and the nature of hydrogen bonding within them (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds within this class can be diverse, depending on their functional groups and molecular structure. Reactions involving the functionalization of thiophene derivatives, such as sulfenylation and cyclization, play a significant role in modifying the chemical behavior and potential applications of these molecules (Korkmaz & Zora, 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the applications and handling of these compounds. Studies on related compounds emphasize the importance of solubility in polar solvents and thermal stability, which are critical for their use in various applications (Choi & Jung, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are key aspects of compounds like N-(4-acetylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide. For instance, the study of dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands explores the reactivity and potential applications of these compounds in photovoltaic studies, indicating the broad utility of similar molecules (Jayapal et al., 2018).
科学的研究の応用
Scientific Research Exploration and Methodologies
The search results revealed studies on a variety of compounds and their applications in scientific research, ranging from environmental impact assessments to the evaluation of chemical properties and their implications. These studies illustrate the depth of scientific inquiry into compounds and materials that may share similarities with N-(4-acetylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide, in terms of their structural components or potential applications in research:
Environmental Impact and Toxicology Studies : Research on compounds such as polybrominated diphenyl ethers (PBDEs) and alkylphenol ethoxylates (APEs) focuses on understanding their environmental fate, toxicity, and mechanisms of action, including endocrine-disrupting potentials and effects on aquatic ecosystems (Wang et al., 2007). Such studies are crucial for assessing the environmental and health impacts of widespread chemical use.
Chemical Analysis and Safety Reviews : Comprehensive reviews on chemicals like acrylamide detail their industrial applications, formation processes, and potential health risks. This includes insights into the chemistry, biochemistry, and safety measures surrounding their use, providing a foundation for safer handling and regulation of chemical substances (Taeymans et al., 2004).
Innovative Treatment Methods : Studies on enhancing the performance of materials, such as poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), for applications in organic electronics demonstrate the pursuit of advancing material properties for broader scientific and technological uses (Zhu et al., 2017).
特性
IUPAC Name |
N-(4-acetylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-12(20)13-4-6-14(7-5-13)18-17(21)16-10-15(11-24-16)25(22,23)19-8-2-3-9-19/h4-7,10-11H,2-3,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERWUSGQCADOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine](/img/structure/B5577342.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[(1-methyl-1H-indol-3-yl)thio]acetamide](/img/structure/B5577350.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5577354.png)
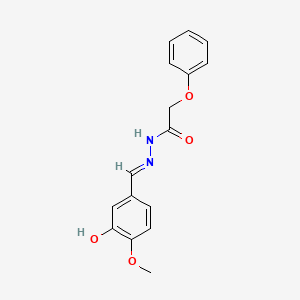
![1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane](/img/structure/B5577372.png)
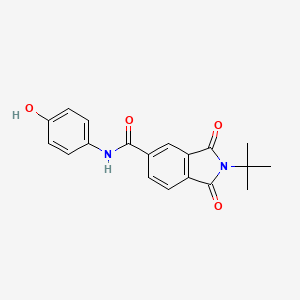
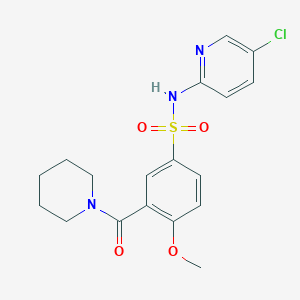
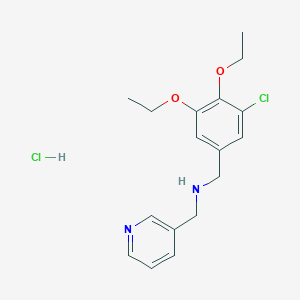
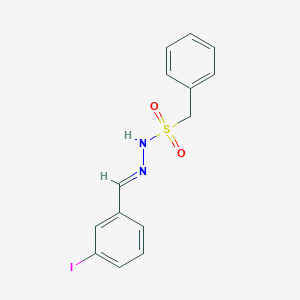

![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)